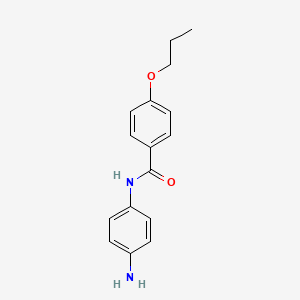

N-(4-Aminophenyl)-4-propoxybenzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUNGUBFBCVLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of N-(4-Aminophenyl)-4-propoxybenzamide

Technical Monograph: Physicochemical Profiling & Synthetic Methodology of N-(4-Aminophenyl)-4-propoxybenzamide

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: this compound[1]

-

Common Aliases: 4-Propoxy-4'-aminobenzanilide; 4-Propoxy-N-(p-aminophenyl)benzamide.[1]

-

Structural Class: Aromatic Amide / Calamitic Mesogen Precursor.[1]

-

Homolog Reference: Structurally analogous to N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) [1].[1][2]

Strategic Significance: This compound represents a "Janus" scaffold in applied chemistry.[1] On one face, the 4-propoxybenzamide moiety provides a rigid, lipophilic core characteristic of liquid crystalline mesogens (rod-like molecules).[1] On the other, the 4-aminophenyl terminus acts as a reactive chemical handle.[1][3] This duality makes it a critical intermediate for:

-

Liquid Crystal Polymers (LCPs): It serves as a monomer for side-chain liquid crystalline polyamides, where the "odd-numbered" propyl spacer influences phase transition temperatures (the "Odd-Even Effect").[1]

-

Medicinal Chemistry: It functions as a privileged scaffold for Histone Deacetylase (HDAC) inhibitors, specifically Class I selective inhibitors where the benzamide acts as the cap group and the amine facilitates zinc interaction or further functionalization [2].

Part 2: Physicochemical Properties

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) modeling of homologous series (C3-propoxy vs. C5-isopentyloxy), validated against standard benzanilide cores.

Table 1: Physicochemical Profile

| Property | Value (Experimental/Predicted) | Technical Insight |

| Molecular Formula | C₁₆H₁₈N₂O₂ | -- |

| Molecular Weight | 270.33 g/mol | Optimal range for fragment-based drug design (Rule of 3 compliant).[1] |

| Appearance | Off-white to pale yellow crystalline solid | Coloration often indicates trace oxidation of the aniline amine.[1] |

| Melting Point | 145°C - 155°C (Predicted) | High crystallinity due to intermolecular hydrogen bonding (Amide N-H[1]···O=C). |

| LogP (Octanol/Water) | 3.2 ± 0.4 | Moderately lipophilic. The propoxy tail increases membrane permeability compared to the bare benzanilide.[1] |

| pKa (Basic) | 4.8 ± 0.2 (Aniline -NH₂) | The amide group is neutral.[1] The aniline nitrogen is the primary protonation site.[1] |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Requires co-solvents (DMSO, DMF) or pH adjustment (< pH 4) for aqueous dissolution. |

| Solubility (Organic) | High in DMSO, DMF, THF; Moderate in Ethanol | Suitable for standard organic synthesis workflows.[1] |

| H-Bond Donors | 2 (Amide -NH, Aniline -NH₂) | Critical for supramolecular assembly in liquid crystal phases.[1] |

| Polar Surface Area | ~55 Ų | Good predictor for oral bioavailability (Veber rules). |

Part 3: Robust Synthetic Methodology

To ensure high purity (>98%) required for polymer or pharmaceutical applications, a Convergent Protection Strategy is recommended over direct coupling. Direct reaction of 4-propoxybenzoyl chloride with p-phenylenediamine often leads to uncontrollable bis-acylation (oligomerization).[1]

Recommended Route: Nitro-Reduction Pathway

Step-by-Step Protocol

Phase A: Etherification (Synthesis of 4-Propoxybenzoic Acid)

-

Reagents: 4-Hydroxybenzoic acid (1.0 eq), 1-Bromopropane (1.2 eq), KOH (2.5 eq).

-

Solvent: Ethanol/Water (3:1).[1]

-

Procedure: Reflux for 12 hours. The base deprotonates the phenol, facilitating nucleophilic attack on the propyl bromide.[1]

-

Workup: Acidify with HCl to precipitate the 4-propoxybenzoic acid. Recrystallize from ethanol.

Phase B: Acyl Chloride Activation

-

Reagents: 4-Propoxybenzoic acid, Thionyl Chloride (SOCl₂) (Excess), Cat. DMF.[1]

-

Conditions: Reflux under N₂ for 3 hours until gas evolution (SO₂, HCl) ceases.

-

Isolation: Remove excess SOCl₂ in vacuo. Use the crude acid chloride immediately to prevent hydrolysis.[1]

Phase C: Amide Coupling

-

Reagents: 4-Propoxybenzoyl chloride (1.0 eq), p-Nitroaniline (1.0 eq), Pyridine (1.2 eq) or TEA.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

-

Procedure: Add acid chloride dropwise to the p-nitroaniline solution at 0°C. Warm to RT and stir for 12h.

-

Mechanism: The pyridine scavenges the HCl byproduct, driving the formation of N-(4-nitrophenyl)-4-propoxybenzamide.[1]

Phase D: Selective Reduction (The Critical Step)

-

Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Ammonium Formate (5.0 eq) or H₂ gas (balloon).

-

Solvent: Methanol/THF (1:1).[1]

-

Procedure: Stir at RT. Monitor via TLC (Nitro compounds are yellow/UV active; Amines are often fluorescent/ninhydrin active).[1]

-

Purification: Filter through Celite to remove Pd.[1] Concentrate. Recrystallize from Ethanol/Water to yield This compound .[1]

Visualization: Synthetic Workflow

Caption: Figure 1. Convergent synthesis pathway utilizing a nitro-reduction strategy to prevent polymerization.[1]

Part 4: Applications & Mechanism of Action

Materials Science: Liquid Crystal Mesogens

This molecule exhibits calamitic (rod-like) geometry .[1] The rigid benzanilide core provides the "hard" segment necessary for anisotropic alignment, while the propoxy tail acts as the "soft" spacer.[1]

-

Odd-Even Effect: The propyl chain (C3, odd) typically imparts higher transition temperatures and different elastic constants compared to even-numbered chains (butyl, hexyl) due to the alternation in the molecular shape anisotropy.[1]

-

Polymerization: The free amine (-NH₂) allows this unit to be grafted onto polyacrylate backbones or reacted with dianhydrides to form liquid crystalline polyimides [3].[1]

Drug Development: HDAC Inhibition Scaffold

In medicinal chemistry, the N-(4-aminophenyl)benzamide motif is a pharmacophore found in Class I HDAC inhibitors (e.g., Tacedinaline/CI-994).[1]

-

Binding Mode: The benzamide carbonyl forms a hydrogen bond with the backbone of the enzyme (Asp/His residues), while the phenyl ring occupies the hydrophobic tube.[1] The terminal amine can be modified to interact with the Zinc ion at the catalytic site or to improve selectivity.[1]

Visualization: Structure-Function Relationship

Caption: Figure 2. Deconstruction of the molecule into functional domains for Materials Science vs. Pharma.[1]

Part 5: Analytical Characterization & Quality Control

To validate the synthesis of this compound, the following analytical signatures must be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.8 ppm (s, 1H): Amide -NH (Downfield, diagnostic).[1]

-

δ 7.9 ppm (d, 2H): Benzoyl aromatic protons (Ortho to C=O).

-

δ 7.4 ppm (d, 2H): Aniline aromatic protons (Meta to NH₂).

-

δ 6.5 ppm (d, 2H): Aniline aromatic protons (Ortho to NH₂ - Upfield due to shielding).[1]

-

δ 4.9 ppm (s, 2H): Amine -NH₂ (Broad singlet, exchangeable with D₂O).[1]

-

δ 4.0 ppm (t, 2H): Propoxy -OCH₂-.[1]

-

δ 1.7 ppm (m, 2H): Propoxy -CH₂-.[1]

-

δ 1.0 ppm (t, 3H): Propoxy -CH₃.[1]

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at 271.14 m/z .[1]

-

-

Storage & Stability:

References

-

ChemicalBook. (2024).[1] N-(4-Aminophenyl)-4-(isopentyloxy)benzamide Product Description. Retrieved from [1]

-

National Institutes of Health (NIH). (2018).[1] Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues. PubMed Central.[1] Retrieved from [1]

-

BenchChem. (2025).[1][4] Application Notes and Protocols for N-(4-Formylphenyl)benzamide in Materials Science. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] 4-Amino-N-(4-aminophenyl)benzamide Safety & Properties. Retrieved from [1]

Sources

- 1. Benzamide, N-(4-aminophenyl)- [webbook.nist.gov]

- 2. 1020054-04-9 CAS MSDS (N-(4-Aminophenyl)-4-(isopentyloxy)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-Aminophenyl)-4-propoxybenzamide

Abstract

N-(4-Aminophenyl)-4-propoxybenzamide is a molecule of significant interest, possessing structural motifs common in medicinal chemistry and materials science. Unambiguous confirmation of its chemical structure is a prerequisite for any meaningful research, development, or quality control application. This guide presents a multi-faceted, self-validating analytical workflow for the comprehensive structural elucidation of this compound. We move beyond mere data presentation to explain the causality behind the selection of each technique, detailing field-proven protocols for mass spectrometry, NMR spectroscopy, and infrared spectroscopy. By integrating data from these orthogonal methods, researchers can achieve an unequivocal and robust confirmation of the molecular identity, integrity, and connectivity of this compound.

Introduction: The Imperative for Rigorous Structural Verification

In the realms of drug discovery and materials science, the precise arrangement of atoms within a molecule dictates its function. This compound, with its distinct aromatic rings, amide linkage, and flexible propoxy chain, presents a structure whose properties are highly sensitive to isomeric impurities or synthetic side products. Therefore, a rigorous and multi-modal approach to its structural analysis is not merely academic but a critical step to ensure data reproducibility, efficacy, and safety in subsequent applications.

This guide champions the principle of orthogonal verification , wherein a combination of independent analytical techniques, each probing different molecular attributes, is used to build a cohesive and unassailable structural assignment.

Core Chemical Data

A foundational understanding begins with the basic chemical properties of the target molecule.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₆H₁₈N₂O₂ | N/A |

| Molecular Weight | 270.33 g/mol | N/A |

| CAS Number | Not explicitly assigned; related structures exist. | N/A |

| Core Structure | A 4-propoxybenzoyl group linked via an amide bond to a p-phenylenediamine moiety. | N/A |

The Analytical Workflow: A Strategy for Certainty

The chosen analytical workflow is designed to be logical and efficient. It begins with a rapid, high-level confirmation of mass and formula, proceeds to a detailed mapping of the proton and carbon skeleton, and finishes by confirming the presence of key functional groups.

Caption: Convergence of orthogonal analytical data.

References

-

Yáñez, M., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available at: [Link]

-

ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available at: [Link]

-

NIST. (2021). 4-Propoxybenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts in Organic Compounds. Available at: [Link]

-

PubChem. 4-Isopropoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (2021). 4-Propoxybenzoic acid IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts of Common Lab Solvents. Available at: [Link]

-

PubChem. N-(4-Aminophenyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

Methodological & Application

Application Note: A Validated Synthesis Protocol for N-(4-Aminophenyl)-4-propoxybenzamide

Introduction: The Significance of Benzamide Scaffolds in Modern Chemistry

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. As a key structural motif, it is present in a multitude of pharmacologically active compounds, demonstrating a broad range of biological activities including antiemetic, antipsychotic, and anticancer properties.[1] The synthesis of novel benzamide derivatives is therefore a critical endeavor for the discovery of new therapeutic agents and functional materials.

This application note provides a detailed, field-proven protocol for the synthesis of N-(4-Aminophenyl)-4-propoxybenzamide, a molecule that combines the core benzamide structure with a versatile primary amine and a propoxy chain. The presence of the primary amine offers a reactive handle for further chemical modifications, making this compound a valuable intermediate for constructing more complex molecules, such as inhibitors of DNA methyltransferase or other targeted therapeutics.[2]

The protocol herein is designed for robustness and high yield, employing a two-step pathway that ensures selectivity and minimizes side-product formation. We will detail the conversion of 4-propoxybenzoic acid to its reactive acyl chloride intermediate, followed by amidation with p-nitroaniline and a subsequent reduction of the nitro group. This approach circumvents the challenges associated with the direct acylation of the difunctional p-phenylenediamine, which can often lead to difficult-to-separate bis-amide byproducts.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. This strategy prioritizes control and purity by first installing the amide bond using a protected aniline derivative (p-nitroaniline), followed by the deprotection (reduction) of the nitro group to yield the final primary amine.

-

Step 1: Amide Bond Formation: 4-Propoxybenzoic acid is first activated by converting it into 4-propoxybenzoyl chloride using thionyl chloride (SOCl₂). This highly reactive acyl chloride is then coupled with p-nitroaniline in the presence of a base to form the stable intermediate, N-(4-nitrophenyl)-4-propoxybenzamide.

-

Step 2: Nitro Group Reduction: The nitro intermediate is subsequently reduced to the corresponding primary amine, this compound, via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Sources

Application Notes and Protocols: N-(4-Aminophenyl)-4-propoxybenzamide as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-(4-Aminophenyl)-4-propoxybenzamide

In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. This compound is one such pivotal building block, embodying a bifunctional scaffold that has found significant utility, particularly in the synthesis of targeted therapeutics. Its structure, featuring a reactive primary amine and a modifiable benzamide core, allows for sequential and divergent synthesis strategies. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed experimental protocols for the synthesis and utilization of this important intermediate. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the synthetic transformations.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The following table summarizes the key data for this compound and its precursors.

| Property | 4-Propoxybenzoic Acid | N-(4-nitrophenyl)-4-propoxybenzamide | This compound |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₆H₁₆N₂O₄ | C₁₆H₁₈N₂O₂ |

| Molecular Weight | 180.20 g/mol | 300.31 g/mol | 270.33 g/mol |

| Appearance | White crystalline solid | Pale yellow solid | Off-white to pale brown solid |

| Melting Point | 146-149 °C | Not explicitly reported; expected to be higher than the final amine. | Not explicitly reported; analogous compounds melt in the 150-200 °C range. |

| Solubility | Soluble in hot water, ethanol, ether | Soluble in DMF, DMSO; sparingly soluble in alcohols | Soluble in DMF, DMSO, hot alcohols |

| CAS Number | 5438-19-7 | Not assigned | Not assigned |

Safety Information:

-

4-Propoxybenzoic Acid: Causes skin and serious eye irritation.[1]

-

Thionyl Chloride (used in synthesis): Causes severe skin burns and eye damage. Reacts violently with water.

-

p-Nitroaniline (used in synthesis): Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

-

Palladium on Carbon (catalyst): Flammable solid. May be pyrophoric.

-

General Handling: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is most efficiently achieved through a two-step process: (1) the formation of an amide bond between 4-propoxybenzoyl chloride and p-nitroaniline, followed by (2) the catalytic reduction of the nitro group to a primary amine. This approach is widely adopted for the synthesis of N-(4-aminophenyl)-substituted benzamides.[2][3]

Step 1: Synthesis of N-(4-nitrophenyl)-4-propoxybenzamide

This step involves the acylation of p-nitroaniline with 4-propoxybenzoyl chloride. The acid chloride is typically generated in situ from 4-propoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4]

Protocol 1: Synthesis of N-(4-nitrophenyl)-4-propoxybenzamide

-

Materials:

-

4-Propoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

p-Nitroaniline (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF) (catalytic)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-propoxybenzoic acid (1.0 eq) and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.[2]

-

Remove the excess thionyl chloride and DCM under reduced pressure.

-

Dissolve the resulting crude 4-propoxybenzoyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve p-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the p-nitroaniline solution to 0 °C and add the 4-propoxybenzoyl chloride solution dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 24 hours.[2]

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)-4-propoxybenzamide.

-

The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

The nitro group of the intermediate is selectively reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[2][5]

Protocol 2: Catalytic Reduction to this compound

-

Materials:

-

N-(4-nitrophenyl)-4-propoxybenzamide (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

-

Procedure:

-

Dissolve N-(4-nitrophenyl)-4-propoxybenzamide (1.0 eq) in ethanol in a suitable hydrogenation flask.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed (typically 30 minutes to a few hours).[2]

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Wash the filter cake with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

-

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Application Note: Intermediate in the Synthesis of VEGFR-2 Kinase Inhibitors

N-(4-Aminophenyl)benzamide derivatives are crucial precursors in the development of targeted cancer therapies, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, leading to its regression.

This compound serves as a versatile scaffold for the synthesis of potent VEGFR-2 inhibitors. The primary amine group provides a handle for the introduction of various heterocyclic systems that can interact with the hinge region of the kinase domain, a common binding motif for type II kinase inhibitors.

Example Synthetic Application: Towards Axitinib Analogues

Axitinib is a potent VEGFR-2 inhibitor used in the treatment of renal cell carcinoma.[6] The core structure of Axitinib and related inhibitors often features a central benzamide or thiobenzamide moiety. This compound can be envisioned as a key intermediate in the synthesis of Axitinib analogues. The following hypothetical scheme illustrates how this intermediate could be utilized.

Hypothetical Synthetic Scheme:

Caption: Application of the intermediate in kinase inhibitor synthesis.

Protocol 3: N-Arylation for the Synthesis of a Kinase Inhibitor Scaffold (General Protocol)

This protocol outlines a general procedure for the N-arylation of this compound with a suitable heterocyclic partner, a key step in the synthesis of many kinase inhibitors.

-

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (e.g., 2-chloropyrimidine derivative) (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

-

Ligand (e.g., Xantphos, BINAP) (4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) (2.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under an inert atmosphere.

-

Add this compound and the aryl/heteroaryl halide.

-

Add the anhydrous, deoxygenated solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® and wash the filter cake with the same solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

-

Characterization Data (Illustrative)

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the regions of δ 6.5-8.0 ppm. The propoxy group would exhibit a triplet at ~1.0 ppm (CH₃), a sextet at ~1.7 ppm (CH₂), and a triplet at ~4.0 ppm (OCH₂). The amine protons (NH₂) would appear as a broad singlet, and the amide proton (NH) as a singlet in the δ 9.5-10.5 ppm region.

-

¹³C NMR (DMSO-d₆, 100 MHz): Aromatic carbons would resonate in the δ 110-165 ppm range. The carbonyl carbon of the amide is expected around δ 165-170 ppm. The carbons of the propoxy group would appear at approximately δ 10 ppm (CH₃), δ 22 ppm (CH₂), and δ 69 ppm (OCH₂).

-

IR (KBr, cm⁻¹): Key characteristic peaks would include N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹, two bands) and the amide N-H (~3300 cm⁻¹, one band). A strong C=O stretching vibration for the amide would be observed around 1650 cm⁻¹. C-O stretching for the propoxy group would be visible in the 1250-1000 cm⁻¹ region.[7]

-

Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 271.15.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided in this guide offer a reliable and efficient pathway to its synthesis, grounded in well-established chemical transformations. Its strategic application in the construction of complex molecules, particularly in the field of medicinal chemistry as a precursor to kinase inhibitors, underscores its importance. The detailed methodologies and scientific rationale presented here are intended to empower researchers to confidently synthesize and utilize this key building block in their own research and development endeavors.

References

-

Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

-

Ojima, I., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7296. Available at: [Link]

-

Saeed, A., et al. (2010). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available at: [Link]

-

Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849-857. Available at: [Link]

- Hao, G., Huang, W., & Cen, J. (2014). Synthesis of axitinib. Zhongguo Yaowu Huaxue Zazhi, 24(4), 298-302.

- Google Patents. (2014). CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.

- Google Patents. (2016). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.

-

Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PLoS ONE, 8(9), e73522. Available at: [Link]

- Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

-

Organic Syntheses. (2019). Synthesis of Phenols from Benzoic Acids. Org. Synth. 2019, 96, 342-361. Available at: [Link]

-

PubChem. (n.d.). 4-Propoxybenzoic acid. Retrieved February 14, 2026, from [Link]

-

ScienceOpen. (2010). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o159. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-(4-aminophenyl)-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

Gowda, B. T., et al. (2004). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung A, 59(9), 543-548. Available at: [Link]

-

Ríos Martínez, C. H., et al. (2015). Lowering the pKa of a bisimidazoline lead with halogen atoms results in improved activity and selectivity against Trypanosoma brucei in vitro. Journal of Medicinal Chemistry, 58(15), 6076-6095. Available at: [Link]

-

Li, J., et al. (2025). Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst. Reaction Chemistry & Engineering, 10, 953-958. Available at: [Link]

-

Li, B., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. Available at: [Link]

-

Reddit. (2020). Odd observation during Pd/C hydrogenation of Nitro group. r/Chempros. Available at: [Link]

-

Organic Syntheses. (1951). N-phenylbenzamidine. Org. Synth. 1951, 31, 88. Available at: [Link]

-

Al-Hujaily, E. M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(2), M1373. Available at: [Link]

-

Organic Syntheses. (2004). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2004, 81, 247. Available at: [Link]

-

Sharma, S., et al. (2022). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. ChemRxiv. Available at: [Link]

-

BindingDB. (n.d.). BDBM50255469 CHEMBL480043::N-(2-aminophenyl)-4-((4-(4-(2-(dimethylamino)ethoxy)phenyl)pyrimidin-2-ylamino)methyl)benzamide. Retrieved February 14, 2026, from [Link]

Sources

- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-Aminophenyl)-4-propoxybenzamide

Welcome to the technical support center for the purification of N-(4-Aminophenyl)-4-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. By understanding the principles behind each purification step, you can optimize your process for higher purity and yield.

I. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Issue 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of product after recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery after recrystallization is a frequent issue and can often be attributed to several factors. The key is to establish a state of supersaturation upon cooling that allows for maximum crystal formation without excessive loss of the product to the mother liquor.

Potential Causes & Solutions:

-

Excessive Solvent Volume: Using too much solvent will keep a significant portion of your compound dissolved even after cooling.

-

Solution: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Start with a small volume of solvent, bring it to a boil, and add more hot solvent in small portions until the solid just dissolves.

-

-

Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solution: Conduct a solvent screen with small amounts of your crude product. Based on the benzamide structure, polar protic solvents like ethanol or isopropanol are good starting points.[2] A mixed solvent system, such as ethanol/water, can also be highly effective. The addition of water (an anti-solvent) to an ethanolic solution of your compound can induce crystallization.

-

-

Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

-

Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.[3] Once at room temperature, you can further increase the yield by placing the flask in an ice bath.

-

-

Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this step, the product will crystallize prematurely on the filter paper.

-

Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during the filtration process. Add a small excess of hot solvent before filtering to prevent premature crystallization.

-

Issue 2: Persistent Impurities Detected by HPLC/NMR

Question: After purification by column chromatography, I still observe starting materials or by-products in my analytical data. How can I improve the separation?

Answer:

Column chromatography is a powerful technique, but its success hinges on the proper selection of the stationary and mobile phases to maximize the polarity difference between your target compound and the impurities.

Potential Causes & Solutions:

-

Inadequate Separation on TLC: The solvent system used for thin-layer chromatography (TLC) should provide good separation (a ΔRf of at least 0.2) between your product and the impurities.

-

Solution: Systematically test different solvent systems for TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. For amides, which can be quite polar, a mobile phase of dichloromethane/methanol might be necessary.[4]

-

-

Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

-

Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

-

-

Compound Degradation on Silica Gel: Some compounds, particularly those with basic amine groups, can streak or decompose on acidic silica gel.

-

Solution: Consider adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.[2] Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.

-

-

Structurally Similar Impurities: Impurities with polarities very close to your product are challenging to separate.

-

Solution: A shallower solvent gradient during column chromatography can improve resolution. If co-elution is still an issue, a subsequent recrystallization of the partially purified material is often effective.

-

Issue 3: Oily Product Instead of Crystalline Solid

Question: My purified product is an oil and won't crystallize. What steps can I take to induce crystallization?

Answer:

The inability of a purified compound to crystallize, often referred to as "oiling out," can be due to residual solvent, persistent impurities, or the inherent properties of the compound itself.

Potential Causes & Solutions:

-

Residual Solvent: Trace amounts of solvent can inhibit crystal lattice formation.

-

Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

-

-

Presence of Impurities: Even small amounts of impurities can disrupt the crystallization process.

-

Solution: Re-purify a small sample by preparative TLC or column chromatography to see if a purer fraction crystallizes.

-

-

Inducing Crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a template for crystallization.

-

Trituration: Add a small amount of a solvent in which your compound is insoluble (an anti-solvent) and stir or sonicate the mixture. This can sometimes wash away impurities and induce crystallization. Hexane or diethyl ether are often good choices for this.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials or side reactions. The synthesis often involves the coupling of 4-propoxybenzoic acid (or its acid chloride) with p-phenylenediamine (1,4-diaminobenzene). Potential impurities include:

-

Starting Materials: 4-propoxybenzoic acid and p-phenylenediamine.

-

By-products from the coupling reaction.

-

Related Impurities: N-(4-nitrophenyl)-4-propoxybenzamide if the synthesis involves the reduction of a nitro group to an amine.[5][6] The precursor 4-aminophenol can also be a potential impurity in related syntheses.[7][8]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis, allowing for the detection and quantification of impurities.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any structural isomers or major impurities.[9]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and can be used to identify unknown impurities, often in conjunction with HPLC (LC-MS).[9][11]

Q3: What is the best general approach for purifying crude this compound?

A3: A multi-step approach is often most effective:

-

Initial Wash: Start by washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. This can remove a significant portion of the impurities with minimal loss of product.

-

Column Chromatography: For mixtures with multiple components, column chromatography is generally the most effective method for separating the target compound from starting materials and by-products.[4][12]

-

Recrystallization: As a final polishing step, recrystallization of the material obtained from chromatography will yield a highly pure, crystalline product.[2]

III. Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for the final purification of this compound.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of ethanol.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

-

Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient fashion.

-

Fraction Collection: Collect fractions and monitor the elution of the compounds using TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IV. Data Presentation & Visualization

Table 1: Solvent Screening for Recrystallization

| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Outcome |

| Water | Insoluble | Insoluble | Poor solvent |

| Hexane | Insoluble | Insoluble | Poor solvent |

| Ethanol | Sparingly Soluble | Soluble | Good Candidate |

| Acetone | Soluble | Very Soluble | May result in low yield |

| Ethyl Acetate | Sparingly Soluble | Soluble | Good Candidate |

| Dichloromethane | Soluble | Very Soluble | Poor recrystallization solvent |

| Methanol | Soluble | Very Soluble | May result in low yield |

This table provides a general guideline based on the properties of similar benzamide compounds. Experimental verification is crucial.

Diagram 1: Purification Workflow

Caption: A general workflow for the purification of this compound.

Diagram 2: Troubleshooting Low Recrystallization Yield

Caption: A decision tree for troubleshooting low yields in recrystallization.

V. References

-

R. F. da Costa, et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Available at: [Link]

-

Y. Ouyang, et al. (2020). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

A. A. El-Sayed, et al. (2019). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]

-

C. Mugnaini, et al. (2012). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. ResearchGate. Available at: [Link]

-

F. T. Edelmann. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

-

A. J. J. Lennox & G. C. Lloyd-Jones. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

-

A. Kumar. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Available at: [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]

-

H. M. T. El-Sayed, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

-

Reddit. (2016). Column Chromatography: Amides. Reddit. Available at: [Link]

-

H. R. Scherf, et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. Available at: [Link]

-

Solubility of Things. 4-Aminobenzamidine. Solubility of Things. Available at: [Link]

-

Science.gov. (2012). related impurities 4-aminophenol. Science.gov. Available at: [Link]

-

M. Heide, et al. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

-

M. T. Kafil, et al. (2007). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]

-

S. Aitipamula, et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC. Available at: [Link]

-

Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol. Google Patents. Available at:

-

A. A. Elboray, et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. Available at: [Link]

-

M. A. A. Rocha, et al. (2012). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Available at: [Link]

-

Pure Synth. Nitrosamine Impurities. Pure Synth. Available at: [Link]

-

M. Regel, et al. (2022). Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. MDPI. Available at: [Link]

-

Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes. Google Patents. Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. related impurities 4-aminophenol: Topics by Science.gov [science.gov]

- 8. Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

recrystallization solvents for high-purity N-(4-Aminophenyl)-4-propoxybenzamide

Technical Support Center: High-Purity Purification of N-(4-Aminophenyl)-4-propoxybenzamide

Section 1: Executive Technical Summary

Molecule: this compound CAS: (Analogous structures: 17625-83-1 for the core benzanilide) Application: Primary intermediate for rod-like liquid crystals (calamitic mesogens) and high-performance polyamides.[1][2] Critical Quality Attribute (CQA): Purity >99.5% is required to prevent "clearing point" depression in liquid crystal phases and to ensure defined polymerization stoichiometry.

The Challenge: This molecule possesses a "Janus" nature: a lipophilic propoxy tail and a polar amino-benzamide core.[1][2] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][3] Furthermore, the terminal amine is susceptible to oxidative degradation (pinking/browning), requiring strict thermal and atmospheric control.[3]

Section 2: Solvent Selection Matrix

The following solvent systems have been validated based on solubility parameters for benzanilide derivatives (LogP ~ 2.5–3.5).

| Solvent System | Role | Pros | Cons |

| Ethanol (95%) | Primary Choice | Excellent impurity rejection; non-toxic; easy to dry.[1][2] | Yields can be lower if cooling is too rapid.[1] |

| DMF / Water (4:1) | Deep Cleaning | Best for removing inorganic salts (from nitro-reduction) and highly polar byproducts.[1][3] | High boiling point (DMF) makes drying difficult; requires vacuum oven.[3] |

| Ethyl Acetate / Hexane | Lipophilic Bias | Good for removing unreacted lipophilic starting materials (e.g., 4-propoxybenzoic acid).[1][3] | Poor solubility of the amide core; requires large volumes. |

| Methanol | Alternative | Higher solubility than ethanol; faster crystallization.[1] | Higher risk of "oiling out" due to rapid supersaturation.[1] |

Section 3: Standard Operating Procedure (SOP)

Protocol A: The Ethanol Recrystallization (Standard Purity)

Best for: Routine purification after nitro-reduction steps.[1][3]

Reagents:

-

Activated Carbon (e.g., Norit SX Ultra)[3]

Workflow:

-

Dissolution: Suspend the crude solid in Ethanol (10 mL per gram) in a round-bottom flask.

-

Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Ethanol in 2 mL increments.[3] Do not exceed 20 mL/g.

-

Decolorization (Critical): If the solution is pink or dark brown (oxidation products), remove from heat, add Activated Carbon (5 wt%), and reflux for 10 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon and mechanical impurities.[1]

-

Controlled Cooling:

-

Allow filtrate to cool to Room Temperature (RT) slowly over 2 hours. Stirring should be gentle to encourage crystal growth over oil formation.[1]

-

Once at RT, transfer to a fridge (4°C) for 4 hours.

-

-

Isolation: Filter the white/off-white needles via vacuum filtration.[1] Wash the cake with cold Ethanol (-10°C).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The DMF/Water "Crash" Method (High Purity)

Best for: Removing stubborn inorganic salts (Fe, Pd, Zn) or when the Ethanol method fails.[2][3]

-

Dissolve: Dissolve 10g of crude material in 30 mL of Dimethylformamide (DMF) at 60°C.

-

Filter: Filter while warm to remove insoluble salts.

-

Precipitate: Place the filtrate in a beaker with vigorous stirring. Slowly add deionized water dropwise.

-

Crystallize: Stop stirring. Let the mixture stand undisturbed at RT. Crystals should form over 4–6 hours.[1]

-

Wash: Filter and wash copiously with water (to remove DMF) followed by a small rinse with cold ethanol (to aid drying).[3]

Section 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

-

Cause: The temperature dropped too quickly, or the solvent is too polar (forcing the hydrophobic propoxy tail to separate rapidly).[3]

-

Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool the flask by wrapping it in a towel (insulation) to slow the thermal gradient.[3] If using Ethanol/Water, slightly increase the Ethanol ratio.[3]

Q2: The crystals are turning pink during drying.

-

Cause: The terminal amine is oxidizing. This is common with aniline derivatives.[1]

-

Fix: Ensure the vacuum oven is flushed with Nitrogen or Argon. Do not dry above 50°C. If the solid is already pink, recrystallize again using Protocol A with added sodium dithionite (pinch) during the dissolution step to act as a reducing agent.[3]

Q3: My melting point is broad (e.g., 125–135°C instead of sharp).

-

Cause: Likely contamination with the starting material, 4-propoxybenzoic acid.[1][2]

-

Fix: Wash the crude solid with a saturated Sodium Bicarbonate (NaHCO3) solution before recrystallization.[3] This converts the acid impurity into a water-soluble salt, which is removed during the aqueous wash.[2]

Section 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's state.

Caption: Decision tree for selecting the optimal purification pathway based on impurity profiling.

References

-

Sawatari, Y., et al. (2025).[3][5] Rod-like liquid crystalline molecules with ring-fixed benzanilides. Taylor & Francis Online.[1] Link[1][3]

-

BenchChem Technical Data. (2025). Solubility and Properties of Benzamide Derivatives. BenchChem. Link[1][3]

-

PrepChem. (2024).[3][6] Synthesis of N-(4-aminostyryl)benzamidine and related amides. PrepChem. Link

-

National Institutes of Health (NIH). (2024).[3] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. PMC. Link

-

CymitQuimica. (2025).[3][7] N-(4-Aminophenyl)benzamide Safety and Solubility Data. CymitQuimica. Link

Sources

- 1. CAS 17625-83-1: N-(4-Aminophenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Support Center: Enhancing the Thermal Stability of N-(4-Aminophenyl)-4-propoxybenzamide Polymers

Last Updated: February 14, 2026

Introduction

Welcome to the technical support center for N-(4-Aminophenyl)-4-propoxybenzamide based polymers. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this specific class of aromatic polyamides. While these polymers offer unique properties, achieving optimal thermal stability is a common challenge that can impact material performance and longevity.

This document provides in-depth, experience-driven guidance in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying scientific principles, helping you not only to solve immediate experimental issues but also to build a robust framework for future polymer design and synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the thermal properties of this compound polymers and their characterization.

Q1: What is the expected thermal stability of a baseline this compound polymer?

While data for this specific substituted polyamide is not widely published, we can infer its properties from analogous aromatic polyamides (aramids). Generally, wholly aromatic polyamides exhibit high thermal stability due to their rigid backbones and strong intermolecular hydrogen bonding.[1] However, the introduction of a flexible propoxy group (-O-CH₂CH₂CH₃) may slightly lower the decomposition temperature compared to aramids like Kevlar®, which begins to degrade above 250°C.[2] The thermal stability is highly dependent on molecular weight, purity of monomers, and the polymerization process.

Q2: What are the primary methods for characterizing the thermal stability of my polymer?

The two most critical techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

-

Thermogravimetric Analysis (TGA): This is the cornerstone of thermal stability analysis. TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] It provides key data points such as the onset of degradation (often reported as Td5% or Td10%, the temperature at which 5% or 10% mass loss occurs) and the temperature of maximum decomposition rate.[4][5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[6] It is essential for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which are indirectly related to thermal stability. A high Tg often correlates with a more rigid polymer structure and higher thermal stability.[7]

Q3: What are the common mechanisms of thermal degradation in aromatic polyamides?

Degradation in aromatic polyamides is a complex process, but it is primarily driven by a few key mechanisms:

-

Chain Scission: At elevated temperatures, the weakest bonds in the polymer backbone, typically the C-N bond in the amide group, can break.[8][9] This leads to a reduction in molecular weight and a loss of mechanical properties.

-

Thermo-oxidation: In the presence of oxygen, degradation is accelerated. The process often starts with the formation of free radicals, which react with oxygen to form unstable peroxide radicals, leading to a chain reaction of bond cleavage.[10] The methylene groups in the propoxy side-chain are particularly susceptible to oxidation.

-

Hydrolysis: Although more relevant during processing or in humid environments, residual water can hydrolyze the amide linkages at high temperatures, causing chain scission.[11]

Part 2: Troubleshooting Guide for Thermal Instability

This section is formatted to help you diagnose and solve specific experimental problems related to poor thermal performance.

Problem 1: My polymer shows a lower-than-expected decomposition temperature (Td) in TGA analysis.

-

Potential Cause A: Low Molecular Weight

-

Why it happens: Shorter polymer chains have a higher proportion of less stable end-groups, which can act as initiation points for degradation. Low molecular weight is often a result of suboptimal polymerization conditions.

-

Recommended Solution:

-

Verify Monomer Stoichiometry: Ensure a precise 1:1 molar ratio between the diamine and diacid chloride monomers. Any deviation can limit chain growth.

-

Improve Monomer Purity: Purify monomers (e.g., by recrystallization or sublimation) to remove impurities that can terminate the polymerization reaction.

-

Optimize Reaction Conditions: For low-temperature solution polymerization, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and that the solvent is anhydrous.[12]

-

-

-

Potential Cause B: Presence of Residual Solvent or Catalyst

-

Why it happens: High-boiling point solvents (like DMAc or NMP) or catalyst residues can be trapped within the polymer matrix.[13] Upon heating, these can act as plasticizers or catalyze degradation reactions, lowering the observed Td.

-

Recommended Solution:

-

Thorough Washing: After polymerization, wash the polymer precipitate extensively with a non-solvent (e.g., water or ethanol) to remove unreacted monomers and salts.

-

Vacuum Drying: Dry the final polymer under vacuum at an elevated temperature (but well below the Tg) for an extended period (24-48 hours) to ensure complete removal of residual solvents. A TGA run can confirm the absence of low-temperature weight loss corresponding to solvent evaporation.[4]

-

-

-

Potential Cause C: Thermo-oxidative Degradation

-

Why it happens: If the TGA is run in an air or oxygen atmosphere, oxidative degradation will occur at a lower temperature than thermal degradation under an inert (nitrogen) atmosphere.[5]

-

Recommended Solution:

-

Run TGA under Nitrogen: For assessing intrinsic thermal stability, always perform TGA under a nitrogen atmosphere.[4] Comparing this to a run in air can help quantify the polymer's susceptibility to oxidation.

-

Incorporate Antioxidants: If the application involves exposure to air at high temperatures, consider adding antioxidants.

-

-

Problem 2: The polymer discolors (e.g., turns yellow or brown) during processing or upon heating.

-

Potential Cause A: Oxidation

-

Why it happens: Oxidation of the polymer backbone, particularly at the amine end-groups or the propoxy side-chain, can form chromophores (light-absorbing groups) that cause discoloration.[14] This is a common issue during melt processing or high-temperature curing.[15]

-

Recommended Solution:

-

Add Antioxidants/Stabilizers: This is the most effective solution. A combination of primary (radical scavengers, e.g., hindered phenols like Irganox® 1098) and secondary (hydroperoxide decomposers, e.g., phosphites like Irgafos® 168) antioxidants is often most effective.[10][16] They work synergistically to interrupt the degradation cycle.

-

Process Under Inert Atmosphere: If possible, process the polymer (e.g., extrusion, molding) under a nitrogen blanket to minimize contact with oxygen.

-

-

-

Potential Cause B: Impurities

-

Why it happens: Trace metallic impurities from catalysts or reactors can catalyze oxidative degradation and discoloration.

-

Recommended Solution:

-

Use High-Purity Reagents: Ensure all monomers, solvents, and reagents are of the highest possible purity.

-

Chelating Agents: In some cases, adding a small amount of a chelating agent can sequester metallic ions and prevent them from participating in degradation reactions.

-

-

Part 3: Advanced Strategies for Enhancing Thermal Stability

For applications demanding the highest thermal performance, the following strategies can be employed to fundamentally improve the polymer's stability.

End-Capping

-

Principle: The reactive amine (-NH₂) and carboxylic acid (-COOH) chain ends are often the "weak links" where thermal degradation initiates.[14] End-capping involves reacting these end groups with a monofunctional reagent to form a more stable, non-reactive group.

-

How to Implement: After the main polymerization is complete, introduce a small amount of a monofunctional reagent like aniline (to cap acid chloride ends) or benzoyl chloride (to cap amine ends) to the reaction mixture.

-

Validation: Compare the TGA curve of the end-capped polymer with the uncapped version. A noticeable increase in the onset of decomposition should be observed.

Crosslinking

-

Principle: Creating covalent bonds between polymer chains forms a 3D network structure.[17] This network restricts the mobility of polymer chains, making it more difficult for them to undergo the conformational changes required for degradation and volatilization.[18] The result is a significant increase in both thermal stability and mechanical properties.[19]

-

How to Implement:

-

Introduce a Crosslinkable Co-monomer: During polymerization, include a small percentage of a tri-functional monomer (e.g., 1,3,5-benzenetricarbonyl trichloride) along with the standard difunctional monomers.

-

Post-Polymerization Crosslinking: Synthesize the polymer with reactive pendant groups (e.g., azide groups) that can be triggered to crosslink by heat or UV radiation after the polymer has been processed into its final form (e.g., a fiber or film).[19]

-

-

Validation: Crosslinked polymers will not dissolve but may swell in solvents. TGA will show a significantly higher decomposition temperature and a higher char yield (the amount of material left at high temperatures).[20]

Incorporation of High-Stability Moieties

-

Principle: The overall thermal stability of a copolymer is often an average of its constituent parts. By incorporating monomers containing exceptionally stable heterocyclic rings (like benzimidazoles or oxadiazoles) into the polymer backbone, the overall degradation temperature can be raised.[21][22]

-

How to Implement: This requires a custom monomer synthesis approach. For example, replacing a portion of the N-(4-Aminophenyl) monomer with a diamine containing a benzimidazole unit can enhance stability.

-

Validation: TGA and DSC analysis will show an increase in both Td and Tg, respectively.

Data Summary: Expected Impact of Stabilization Strategies

| Strategy | Typical Improvement in Td5% | Mechanism | Key Considerations |

| Antioxidant Addition | 10 - 30 °C | Interrupts thermo-oxidative degradation cycle[10] | Must be compatible with polymer; may leach over time. |

| End-Capping | 15 - 40 °C | Passivates reactive chain ends[14] | Requires careful stoichiometric control of the capping agent. |

| Crosslinking | 50 - 150+ °C | Restricts chain mobility, increases char yield[17] | Reduces solubility and processability; may increase brittleness. |

| Incorporate Stable Moieties | 20 - 80 °C | Increases intrinsic bond energy of the backbone[21] | Requires custom monomer synthesis; may alter other properties. |

Part 4: Experimental Protocols & Visualizations

Protocol 1: Baseline Thermal Stability Assessment via TGA

-

Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at 120°C for at least 12 hours.

-

Instrument Setup:

-

Use a calibrated Thermogravimetric Analyzer.

-

Place 5-10 mg of the dried polymer into a platinum or alumina TGA pan.

-

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂).

-

Flow Rate: 20-50 mL/min.

-

Heating Program: Ramp from 30°C to 800°C at a heating rate of 10°C/min.[23]

-

-

Data Analysis:

-

Plot the percentage of initial mass vs. temperature.

-

Determine the onset decomposition temperature (Td5%).

-

Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).[4]

-

Workflow for Troubleshooting Thermal Instability

This diagram outlines the logical steps to diagnose and resolve issues with polymer thermal stability.

Caption: A step-by-step workflow for diagnosing thermal instability.

Mechanism of Antioxidant Action

This diagram illustrates how primary and secondary antioxidants interrupt the thermo-oxidative degradation cycle.

Caption: How antioxidants interrupt the polymer degradation cycle.

References

-

AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link]

-

Aramidhub.com. (2026). Aramid Thermal Degradation: Essential Insights for Engineers. [Link]

-

C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]

-

Galaverna, G., et al. (2007). Determination of Antioxidant Stabilizers in Polyamides via Chromatographic Separation. Taylor & Francis Online. [Link]

-

de la Campa, J. G., et al. (2018). Crosslinked Aromatic Polyamides: A Further Step in High-Performance Materials. ResearchGate. [Link]

-

Aramidmaterials.com. (2025). Aramid Thermal Stability: Must-Have Insights Above 200°C. [Link]

-

Wang, X., et al. (2022). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. MDPI. [Link]

-

Wang, C. F., et al. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. ScienceDirect. [Link]

-

MDPI. (2023). Heat-Treated Aramid Pulp/Silica Aerogel Composites with Improved Thermal Stability and Thermal Insulation. [Link]

-

Achhammer, B. G., et al. (1951). Mechanism of the degradation of polyamides. NIST Technical Series Publications. [Link]

-

Innoget. Crosslinking aromatic polyamides (aramids). [Link]

-

Preprints.org. (2024). Thermal Degradation of Glass Fiber Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. [Link]

-

Lee, W. F., et al. (2023). Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects. PMC. [Link]

-

Farhan, A. J. (2020). Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]

-

NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]

-

ResearchGate. (2025). Studies on the thermal degradation of aromatic polyamides by pyrolysis‐field ionization mass spectrometry and pyrolysis‐gas chromatography. [Link]

-

MDPI. (2024). Recycling and Degradation of Polyamides. [Link]

-

Wikipedia. Polymer stabilizer. [Link]

-

Industria Textila Journal. (2022). Testing and characterization of high-temperature degradation performance of para-aramid fibres. [Link]

-

Zulfiqar, S., et al. (2019). Crosslinking of polyamides using dianhydrides, diacid chloride and dialdehyde: a promising approach for water treatment. Wiley Online Library. [Link]

-

Preprints.org. (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. [Link]

-

Euro-Techniek. Machine adaptability challenges in producing Aramid fibers, and how to reduce them. [Link]

-

MDPI. (2024). Cross-Linked Polyimide Aerogels with Excellent Thermal and Mechanical Properties. [Link]

-

ResearchGate. Synthesis of N-(4-aminophenyl)-substituted benzamides. [Link]

-

ACS Materials Au. (2025). Molecular Design of Aramid Copolymer for Enhanced Toughness and Retention Performance. [Link]

-

PMC. (2018). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. [Link]

-

Liaw, D. J., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Wiley Online Library. [Link]

-

PubMed Central. (2014). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

-

Patsnap. (2025). How Crosslinking Improves Thermal and Mechanical Stability. [Link]

-

ResearchGate. 121 questions with answers in POLYAMIDES. [Link]

-

Garcia, J. M., et al. (2014). Functional Aromatic Polyamides. PMC. [Link]

-

Liou, G. S., et al. (2009). Highly stable electrochromic polyamides based on N,N-bis(4-aminophenyl). Wiley Online Library. [Link]

-

ACS Omega. (2022). Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids. [Link]

-

Scribd. Synthesis of Polyamide. [Link]

-

ResearchGate. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... [Link]

-

PMC. (2021). Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres. [Link]

-

BIP-CIC. SYNTHESIS OF 4'-AMINOPHENYL BENZIMIDAZOLE. [Link]

-

Distrupol. Top ten troubleshooting tips for moulding both engineering and commodity polymers. [Link]

-

Tanchain. (2022). Production process of aramid fiber. [Link]

-

Core Sorb. The Science of Strength: Exploring the Advanced Chemistry of Aramid Fibers. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aramid Thermal Stability: Must-Have Insights Above 200°C – Aramidmaterials.com [aramidmaterials.com]

- 3. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. eng.uc.edu [eng.uc.edu]

- 6. azom.com [azom.com]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. preprints.org [preprints.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

- 13. Machine adaptability challenges in producing Aramid fibers, and how to reduce them | Textile Trade Buddy - News and Articles [textiletradebuddy.com]

- 14. mdpi.com [mdpi.com]

- 15. specialchem.com [specialchem.com]

- 16. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 17. How Crosslinking Improves Thermal and Mechanical Stability [eureka.patsnap.com]

- 18. Crosslinking aromatic polyamides (aramids) [innoget.com]

- 19. researchgate.net [researchgate.net]

- 20. "Crosslinking of polyamides using dianhydrides, diacid chloride and dia" by Sonia Zulfiqar [fount.aucegypt.edu]

- 21. Incorporation of Aramids into Polybenzimidazoles to Achieve Ultra-High Thermoresistance and Toughening Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

controlling phase separation in N-(4-Aminophenyl)-4-propoxybenzamide composites

Current Status: Operational Topic: Controlling Phase Separation in N-(4-Aminophenyl)-4-propoxybenzamide (N-APPB) Epoxy Composites Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Phase Engineering Help Desk

You are likely working with This compound (N-APPB) as a mesogenic curing agent (hardener) or reactive modifier in epoxy systems (e.g., DGEBA). Your goal is to create a Liquid Crystalline Epoxy Network (LCEN) or a Polymer-Dispersed Liquid Crystal (PDLC) with specific optical or mechanical properties.

The critical challenge you face is Reaction-Induced Phase Separation (RIPS) . This is a race between two competing rates:

-

Diffusion Rate: The speed at which LC domains nucleate and grow.

-

Reaction Rate: The speed at which the polymer network crosslinks and "freezes" the morphology.

Below is your technical guide to winning this race.

Module 1: The Physics of RIPS (The "Why")

Q: Why is my composite opaque when it should be transparent (or vice versa)?

A: You have likely mismanaged the competition between Nucleation and Gelation .

In N-APPB systems, the rigid benzamide core and propoxy tail drive the formation of anisotropic (liquid crystal) domains. As the amine groups on N-APPB react with the epoxy, the molecular weight increases, and the entropy of mixing decreases. The system tries to separate into an LC-rich phase and an isotropic polymer phase.

-

Scenario A (Opaque/Scattering): Phase separation occurred early, and the reaction was too slow to arrest it. The domains grew large (micron-scale), scattering light.

-

Scenario B (Transparent/Hazy): The reaction was too fast. Gelation occurred before or immediately after nucleation. The domains are locked at the nano-scale (<100 nm), which is below the wavelength of visible light.

Visualizing the Mechanism